4-Fluorobenzo[b]thiophen-2-amine
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Overview
Description
4-Fluorobenzo[b]thiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring and substituted with a fluorine atom at the 4-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-(2-bromophenyl)acetonitrile as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired compound . The reaction conditions often involve the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3 in solvents like DMF under an argon atmosphere .
Industrial Production Methods: While specific industrial production methods for 4-Fluorobenzo[b]thiophen-2-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-Fluorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[b]thiophen-2-amine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Thiophene: A simpler analog without the benzene ring fusion or fluorine substitution.
Benzothiophene: Similar structure but lacks the fluorine and amine groups.
Fluorinated Thiophenes: Compounds with fluorine atoms at different positions on the thiophene ring.
Uniqueness: 4-Fluorobenzo[b]thiophen-2-amine is unique due to the combination of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can facilitate interactions with biological targets .
Properties
Molecular Formula |
C8H6FNS |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6FNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2 |
InChI Key |
GLPNWXDOMCMXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)N)F |
Origin of Product |
United States |
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